(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H)-trione
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Overview
Description
“(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3’-indoline]-2’,5,7(6H)-trione” is a complex heterocyclic compound with a spirocyclic structure It contains an imidazo[1,5-c]thiazole core fused with an indoline moiety
Preparation Methods
Synthetic Routes:: Several synthetic routes have been explored to access this compound. One efficient method involves a sequential C–H allenylation/annulation starting from readily available N-methoxycarbamoyl indoles and propargyl alcohols. The propargyl alcohols serve as a C1 synthon, leading to the formation of the imidazo[1,5-c]thiazole ring system .
Reaction Conditions:: The reaction proceeds smoothly under metal-free conditions, providing the desired heterocyclic product in moderate to good yields .
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Common Reagents and Conditions:: Specific reagents and conditions depend on the chosen synthetic route. typical conditions involve mild temperatures and suitable catalysts.
Major Products:: The major product is the spiro[imidazo[1,5-c]thiazole-3,3’-indoline] core, which contributes to the compound’s unique structure.
Scientific Research Applications
Chemistry::
- The compound serves as a versatile building block for designing novel heterocyclic molecules.
- It can be modified to create derivatives with specific properties.
- Research is ongoing to explore its potential as an anticancer agent .
- Its immunostimulatory effects make it promising for cancer immunotherapy.
- The compound’s synthetic accessibility and structural diversity make it valuable for drug discovery and materials science.
Mechanism of Action
The exact mechanism of action remains an active area of investigation. its effects likely involve interactions with specific molecular targets and signaling pathways within cells.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique spirocyclic structure sets it apart from other heterocycles. Researchers continue to explore its distinct properties and applications.
Properties
Molecular Formula |
C19H14ClN3O3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(3R,7aR)-6-[(4-chlorophenyl)methyl]spiro[1,7a-dihydroimidazo[1,5-c][1,3]thiazole-3,3'-1H-indole]-2',5,7-trione |
InChI |
InChI=1S/C19H14ClN3O3S/c20-12-7-5-11(6-8-12)9-22-16(24)15-10-27-19(23(15)18(22)26)13-3-1-2-4-14(13)21-17(19)25/h1-8,15H,9-10H2,(H,21,25)/t15-,19+/m0/s1 |
InChI Key |
POVQHLNFAUGINO-HNAYVOBHSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N(C(=O)N2[C@@]3(S1)C4=CC=CC=C4NC3=O)CC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2C3(S1)C4=CC=CC=C4NC3=O)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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